molecular formula C11H7ClN2 B2384944 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-50-4

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2384944
CAS No.: 862595-50-4
M. Wt: 202.64
InChI Key: WEBZIYOWVQVKPK-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyrrole ring substituted with a chloro group and a nitrile group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 4-chlorobenzonitrile with pyrrole. One common method is the Paal–Knorr reaction, where 4-chlorobenzonitrile is reacted with pyrrole in the presence of a catalyst such as iron(III) chloride under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a pharmacophore.

    Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 4-(pyrrolidin-1-yl)benzonitrile

Uniqueness

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a chloro group and a nitrile group on the benzene ring, which imparts distinct electronic properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-chloro-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZIYOWVQVKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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